1-Styrylpyridinium bromide hydrate
CAS No.: 73840-47-8
Cat. No.: VC19342145
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73840-47-8 |
---|---|
Molecular Formula | C13H14BrNO |
Molecular Weight | 280.16 g/mol |
IUPAC Name | 1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
Standard InChI | InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
Standard InChI Key | VGHCTPQIMHNOTO-ANOGCNOSSA-M |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
Introduction
Chemical Identification and Structural Properties
1-Styrylpyridinium bromide hydrate belongs to the styrylpyridinium family, a subclass of heterocyclic compounds with conjugated π-systems. Its molecular formula is C₁₃H₁₂N·Br·H₂O, corresponding to a molecular weight of 280.19 g/mol . The compound’s structure features a pyridinium cation with a styryl substituent (a vinyl-linked benzene ring), which confers distinct electronic properties suitable for optical applications .
Physicochemical Characteristics
Key physical properties include:
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Water Solubility: Moderate solubility in aqueous media, facilitated by the hydrophilic pyridinium moiety and hydrate component .
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Thermal Stability: Limited data exist, but analogous styrylpyridinium derivatives exhibit decomposition temperatures above 150°C .
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Spectroscopic Features: The extended conjugation between the styryl and pyridinium groups enables strong absorption in the UV-visible range (λₐᵦₛ ≈ 350–450 nm), a trait exploited in fluorescence microscopy .
Property | Value/Description | Source |
---|---|---|
CAS Number | 73840-47-8 | |
Molecular Formula | C₁₃H₁₂N·Br·H₂O | |
Molecular Weight | 280.19 g/mol | |
Solubility in Water | Partially soluble | |
LD₅₀ (Mouse, IV) | 10 mg/kg |
Synthesis and Manufacturing
The synthesis of 1-styrylpyridinium bromide hydrate typically involves condensation reactions between pyridinium precursors and styryl aldehydes. A modified approach derived from styrylpyridinium derivative synthesis is outlined below .
Reaction Mechanism
The compound is synthesized via a Knoevenagel condensation between 4-picoline (a pyridine derivative) and cinnamaldehyde (styryl aldehyde) in the presence of a brominating agent. Piperidine or pyrrolidine catalysts facilitate the formation of the conjugated styryl linkage .
Example Procedure:
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Bromination: Sodium hypobromite (NaOBr) is generated in situ by reacting liquid bromine with sodium hydroxide at −5°C .
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Condensation: 4-Picoline is treated with cinnamaldehyde in ethanol under reflux, followed by bromination to yield the pyridinium bromide .
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Hydration: The product is crystallized from an aqueous medium to incorporate water molecules into the lattice .
Table 2: Representative Synthetic Conditions
Parameter | Condition | Yield |
---|---|---|
Temperature | 60–70°C (reflux) | 50–60% |
Catalyst | Piperidine (0.1 eq) | - |
Reaction Time | 24 hours | - |
Challenges in Synthesis
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Byproduct Formation: Competing reactions may produce bis-styryl derivatives, requiring chromatographic purification .
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Bromine Handling: Liquid bromine’s volatility and toxicity necessitate strict safety protocols .
Applications in Research and Industry
While direct applications of 1-styrylpyridinium bromide hydrate remain underexplored, structurally related styrylpyridinium derivatives are employed in:
Fluorescent Cell Imaging
Styrylpyridinium dyes bind to cellular membranes, exhibiting solvatochromic shifts that report on lipid bilayer dynamics . For example, N-hexadecyl derivatives show enhanced fluorescence in hydrophobic environments, enabling real-time visualization of membrane trafficking .
Antimicrobial Agents
Quaternary ammonium compounds (QACs) like cetylpyridinium bromide demonstrate broad-spectrum antimicrobial activity, suggesting potential for 1-styrylpyridinium derivatives in disinfectant formulations .
Comparative Analysis with Analogous Compounds
Table 3: Toxicity Comparison of Styrylpyridinium Derivatives
Compound | LD₅₀ (mg/kg, Mouse IV) | Alkyl Chain Length |
---|---|---|
1-Styrylpyridinium bromide | 10 | None |
N-Hexadecylpyridinium bromide | 85 | C₁₆ |
N-Dodecylpyridinium bromide | 249 | C₁₂ |
Data indicate that shorter alkyl chains correlate with higher toxicity, likely due to increased membrane permeability .
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